molecular formula C5H5Cl2N3S B067689 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide CAS No. 175201-50-0

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

Cat. No. B067689
M. Wt: 210.08 g/mol
InChI Key: LDYDMLUTTJALOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide involves complex chemical reactions. For instance, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, a compound with structural similarities, is achieved through a one-pot reaction involving N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

Molecular structures of compounds similar to 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide have been characterized using techniques like X-ray crystallography, NMR, MS, and FTIR. For instance, the molecular geometry of related imidazole compounds was analyzed and compared with Density Functional Theory (DFT) calculations, revealing intricate molecular geometries and crystal stabilization factors (Şahin, Septioğlu, Calis, & Işık, 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide and its derivatives often lead to the formation of various functional groups and structures. These reactions are key in exploring its potential in various applications, such as antibacterial and antifungal properties, demonstrated in compounds with imidazole rings (Patel, Patel, Chaudhari, & Sen, 2011).

Scientific Research Applications

  • Antibacterial Applications Research indicates that derivatives of imidazole, similar to 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide, have shown potential in antibacterial applications. For instance, Patel et al. (2011) synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and tested them for antibacterial activity against gram-positive and gram-negative bacteria (Patel, U. Y. Patel, Chaudhari, & Sen, 2011).

  • Cytotoxicity and Anticancer Research Balewski et al. (2020) explored derivatives of 4,5-dihydro-1H-imidazole in the synthesis of compounds for testing their cytotoxic potency on a panel of human cancer cell lines, indicating the potential of these derivatives in cancer research (Balewski et al., 2020).

  • Corrosion Inhibition Imidazole derivatives like 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide have been studied as corrosion inhibitors. Zhang et al. (2015) investigated novel imidazoline derivatives as inhibitors for mild steel in acidic solutions, demonstrating the chemical's potential in industrial applications (Zhang et al., 2015).

  • Synthesis of Dihydropyrimidinone Derivatives Bhat et al. (2019) synthesized dihydropyrimidinone derivatives containing an imidazole moiety, indicating the role of imidazole derivatives in creating complex organic compounds (Bhat et al., 2019).

  • Development of Organosoluble Polyamides Ghaemy et al. (2009) synthesized new diamine monomers containing triaryl imidazole pendent group, showcasing the use of imidazole derivatives in developing new polyamides with potential applications in material science (Ghaemy, Behmadi, & Alizadeh, 2009).

  • Anticonvulsant Evaluation Çalış et al. (2011) synthesized novel (thio)semicarbazone derivatives of arylalkylimidazole and tested them for anticonvulsant activity, adding another dimension to the medical applications of imidazole derivatives (Çalış, Septioğlu, & Aytemir, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H319;H335 . The precautionary statements are P261;P271;P280 .

properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYDMLUTTJALOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380972
Record name 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

CAS RN

175201-50-0
Record name 4,5-Dichloro-1H-imidazole-1-ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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